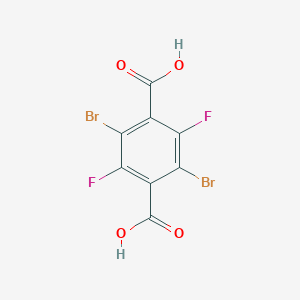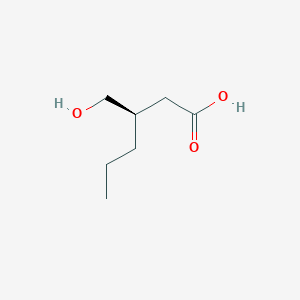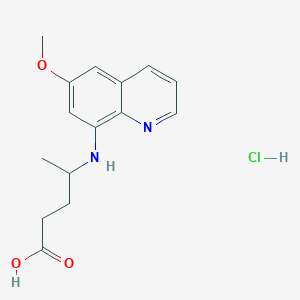
2-Amino-7-bromo-4,6-dichloro-8-fluoroquinoline-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-7-bromo-4,6-dichloro-8-fluoroquinoline-3-carbonitrile is a complex organic compound belonging to the quinoline family. This compound is characterized by the presence of multiple halogen atoms (bromine, chlorine, and fluorine) and a cyano group attached to the quinoline ring. The unique combination of these functional groups imparts distinct chemical and biological properties to the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-7-bromo-4,6-dichloro-8-fluoroquinoline-3-carbonitrile typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors followed by halogenation and nitrile formation.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-7-bromo-4,6-dichloro-8-fluoroquinoline-3-carbonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.
Cyclization and Coupling Reactions: The quinoline ring can undergo cyclization and coupling reactions, forming more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Like potassium permanganate (KMnO4) for oxidation.
Reducing Agents: Such as lithium aluminum hydride (LiAlH4) for reduction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield derivatives with different functional groups replacing the halogens .
Wissenschaftliche Forschungsanwendungen
2-Amino-7-bromo-4,6-dichloro-8-fluoroquinoline-3-carbonitrile has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activities, including antibacterial and antiviral properties.
Medicine: Explored as a lead compound for developing new pharmaceuticals, particularly in the treatment of infectious diseases and cancer.
Industry: Utilized in the production of specialty chemicals and materials, including dyes and liquid crystals.
Wirkmechanismus
The mechanism of action of 2-Amino-7-bromo-4,6-dichloro-8-fluoroquinoline-3-carbonitrile involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes or interfere with cellular processes by binding to DNA or proteins. The presence of halogen atoms enhances its ability to penetrate biological membranes and reach intracellular targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 7-Bromo-2,4-dichloro-6-fluoroquinoline-3-carbonitrile
- 2,4-Dichloro-6-fluoroquinoline
Uniqueness
Compared to similar compounds, 2-Amino-7-bromo-4,6-dichloro-8-fluoroquinoline-3-carbonitrile is unique due to the presence of an amino group at the 2-position, which can significantly influence its reactivity and biological activity. The combination of multiple halogens and a cyano group further distinguishes it from other quinoline derivatives .
Eigenschaften
Molekularformel |
C10H3BrCl2FN3 |
|---|---|
Molekulargewicht |
334.96 g/mol |
IUPAC-Name |
2-amino-7-bromo-4,6-dichloro-8-fluoroquinoline-3-carbonitrile |
InChI |
InChI=1S/C10H3BrCl2FN3/c11-6-5(12)1-3-7(13)4(2-15)10(16)17-9(3)8(6)14/h1H,(H2,16,17) |
InChI-Schlüssel |
ALWBSHZVBCWHSI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C2C(=C(C(=C1Cl)Br)F)N=C(C(=C2Cl)C#N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3AS,7aR)-octahydro-6H-pyrrolo[3,4-c]pyridin-6-one](/img/structure/B12945986.png)


![Bicyclo[4.3.2]undecan-10-one](/img/structure/B12946006.png)





![[5-(3,5-Dichlorophenyl)sulfinyl-4-isopropyl-1-methyl-imidazol-2-yl]methyl carbamate](/img/structure/B12946034.png)




